Cas no 1384822-08-5 ((E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide)
![(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide structure](https://ja.kuujia.com/scimg/cas/1384822-08-5x500.png)
(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-26605887
- (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide
- 2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
- 1384822-08-5
- Z1079936958
-
- インチ: 1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22)/b14-9+
- InChIKey: NZFMSQMKUHGXJB-NTEUORMPSA-N
- SMILES: ClC1C=CC(=CC=1)/C=C/S(NC1C=CN(CCC2C=CN=CC=2)N=1)(=O)=O
計算された属性
- 精确分子量: 388.0760747g/mol
- 同位素质量: 388.0760747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 552
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 85.3Ų
(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26605887-0.05g |
2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide |
1384822-08-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
(E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamideに関する追加情報
Comprehensive Overview of (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide (CAS No. 1384822-08-5)
The compound (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide, identified by its CAS No. 1384822-08-5, is a specialized sulfonamide derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a chlorophenyl group and a pyridinylethylpyrazole moiety, makes it a subject of interest for drug discovery and therapeutic applications. Researchers are increasingly exploring its role in modulating protein-protein interactions and enzyme inhibition, particularly in inflammatory and oncological pathways.
In recent years, the demand for novel sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The E-configuration of this molecule ensures optimal binding affinity, while the pyrazole ring enhances metabolic stability. These attributes align with current trends in targeted drug design, where precision and selectivity are paramount. Notably, the compound’s 4-chlorophenyl group contributes to its lipophilicity, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease research.
From a synthetic perspective, CAS No. 1384822-08-5 exemplifies advancements in heterocyclic chemistry. Its synthesis often involves palladium-catalyzed cross-coupling reactions, a method frequently discussed in green chemistry forums for minimizing waste. This aligns with the growing emphasis on sustainable practices in chemical manufacturing. Additionally, the compound’s ethenesulfonamide backbone is a focal point for studies on bioisosteric replacements, a strategy widely adopted to improve drug efficacy and safety profiles.
Analytical characterization of (E)-2-(4-Chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide typically employs HPLC-MS and NMR spectroscopy, techniques central to modern quality control protocols. These methods ensure batch-to-batch reproducibility, a key concern for regulatory compliance in pharmaceutical development. The compound’s stability under various pH conditions is also under investigation, addressing frequent queries about drug formulation challenges.
Beyond its chemical properties, this sulfonamide derivative is gaining traction in computational chemistry studies. Molecular docking simulations predict strong interactions with kinase targets, a class of proteins implicated in cancer and autoimmune disorders. Such insights are highly searched in AI-driven drug discovery platforms, reflecting the intersection of chemistry and artificial intelligence. Researchers are also examining its potential as a fluorescence probe, leveraging its aromatic system for bioimaging applications.
In summary, CAS No. 1384822-08-5 represents a multifaceted tool for scientific innovation. Its relevance spans structure-activity relationship (SAR) studies, lead optimization, and even diagnostic agent development. As the scientific community prioritizes personalized medicine and multi-target therapies, this compound’s adaptable scaffold positions it as a valuable asset for future breakthroughs.
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